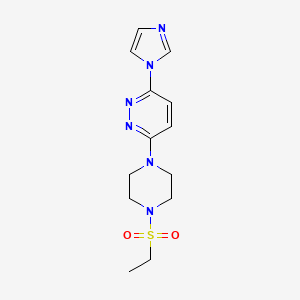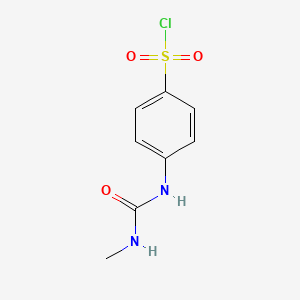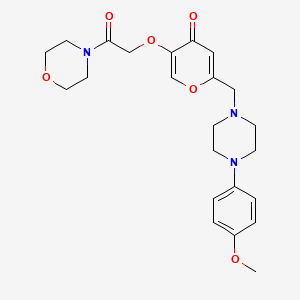
3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic compound that contains both piperazine and imidazole moieties
Preparation Methods
The synthesis of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylsulfonyl chloride with piperazine under basic conditions.
Formation of the pyridazine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the imidazole ring: The final step involves the coupling of the imidazole ring to the pyridazine ring using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to the desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar compounds to 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine include:
- 3-(4-(Methylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- 3-(4-(Propylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-ethylsulfonylpiperazin-1-yl)-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-22(20,21)19-9-7-17(8-10-19)12-3-4-13(16-15-12)18-6-5-14-11-18/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODWIVPZNWASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2473182.png)
![2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473183.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473185.png)
![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2473188.png)

![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)
![Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B2473194.png)
![1-Pyrrolidinyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2473195.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2473199.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2473200.png)
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473201.png)
